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molecular formula C8H14O4 B8645708 2-(Acetyloxy)hexanoic acid CAS No. 125303-54-0

2-(Acetyloxy)hexanoic acid

Cat. No. B8645708
M. Wt: 174.19 g/mol
InChI Key: UNRUVTCUIPOZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05670531

Procedure details

The compound obtained in step A is treated with acetyl chloride according to the process described in example 90 B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:6][CH2:7][CH2:8][CH3:9])[C:3]([OH:5])=[O:4].[C:10](Cl)(=[O:12])[CH3:11]>>[C:10]([O:1][CH:2]([CH2:6][CH2:7][CH2:8][CH3:9])[C:3]([OH:5])=[O:4])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC(C(=O)O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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